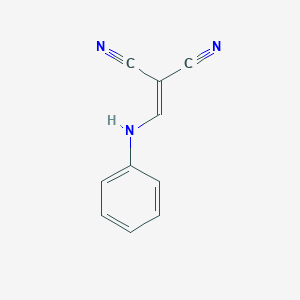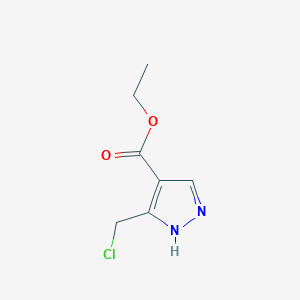
Amediplase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amediplase is a recombinant chimeric plasminogen activator. It consists of the kringle 2 domain from the A-chain of tissue plasminogen activator and the carboxy terminal region of pro-urokinase . This compound is primarily investigated for its potential use in treating myocardial infarction and thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amediplase is produced using recombinant DNA techniques. The process involves the insertion of the gene encoding the kringle 2 domain of tissue plasminogen activator and the carboxy terminal region of pro-urokinase into a suitable expression vector. This vector is then introduced into Chinese hamster ovary cells, which express the recombinant protein .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of the genetically modified Chinese hamster ovary cells. The recombinant protein is then purified using a series of chromatographic techniques to ensure homogeneity and activity .
Chemical Reactions Analysis
Types of Reactions: Amediplase primarily undergoes proteolytic reactions, where it acts as a plasminogen activator. This involves the conversion of plasminogen to plasmin, a serine protease that degrades fibrin clots .
Common Reagents and Conditions: The activation of plasminogen by this compound requires the presence of fibrin, which acts as a cofactor. The reaction typically occurs under physiological conditions, with a pH of around 7.4 and a temperature of 37°C .
Major Products Formed: The primary product of the reaction catalyzed by this compound is plasmin, which subsequently degrades fibrin into soluble degradation products .
Scientific Research Applications
Amediplase has several scientific research applications, particularly in the fields of medicine and biology:
Mechanism of Action
Comparison with Similar Compounds
Properties
CAS No. |
151912-11-7 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChI Key |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Key on ui other cas no. |
151910-75-7 |
Synonyms |
amediplase CGP 42935 K2tu-PA MEN 9036 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)










![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)
